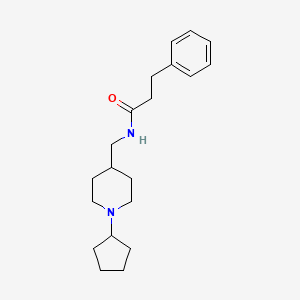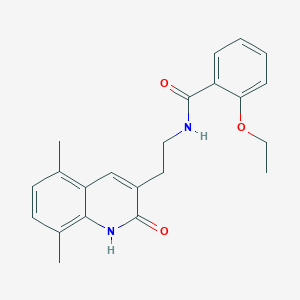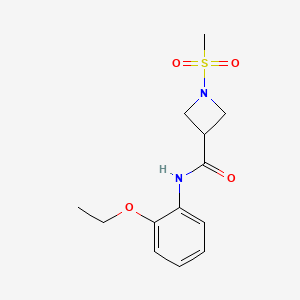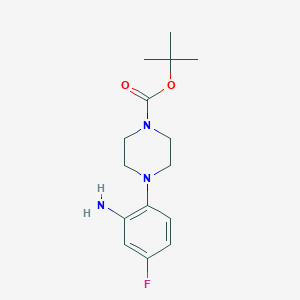![molecular formula C24H23FN4O3 B2666259 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1207012-89-2](/img/structure/B2666259.png)
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a triazolo-pyrazinone moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. These include a piperazine ring, a methoxyphenyl group, a triazolo-pyrazinone moiety, and a phenoxy group .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of compounds structurally related to the query chemical have been synthesized and evaluated for their potential pharmacological activities. For instance, compounds with the pyrazolo[1,5-a]pyridine substructure have been recognized for their aminergic G protein-coupled receptors affinity, showing promise as dopamine receptor partial agonists with potential antipsychotic activities (Möller et al., 2017). Additionally, new kojic acid derivatives have been synthesized as potential anticonvulsant compounds, with specific derivatives showing significant activity in electroshock and subcutaneous Metrazol induced seizure tests without neurotoxicity (Aytemi̇r et al., 2010).
Antimicrobial and Antifungal Activities
Compounds bearing resemblance in structural framework have demonstrated notable antimicrobial and antifungal activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and showed potent inhibitory activity against various bacterial and fungal strains, with some compounds performing comparably to standard drugs like streptomycin (Reddy et al., 2013).
Imaging Applications
Compounds with similar structures have been developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. One such tracer, synthesized with high specificity and purity, demonstrated regional brain uptake consistent with known A2ARs distribution, showcasing its utility in neuroimaging (Zhou et al., 2014).
Material Science and Organic Electronics
In material science, novel acceptors based on fused triazole and triazine moieties have been utilized to construct star-shaped tristriazolotriazine derivatives. These compounds exhibited thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties, indicating their potential in organic light-emitting diode (OLED) applications (Pathak et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-19-10-18(11-20(12-19)32-2)28-24(30)15-5-7-29(8-6-15)23-16(13-26)14-27-22-4-3-17(25)9-21(22)23/h3-4,9-12,14-15H,5-8H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSPZQBMNYNHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)
![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)







![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)
![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)